molecular formula C4H10Ge B12352952 Diethylger-manium

Diethylger-manium

Cat. No.: B12352952
M. Wt: 130.75 g/mol
InChI Key: LMLNKUQAGCNMEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-methoxybenzoyl)diethylgermanium (commonly known as Ivocerin®) is a germanium-based Norrish Type I photoinitiator widely employed in dental resin composites and photopolymerizable materials. Its chemical structure features two 4-methoxybenzoyl groups bonded to a central germanium atom, which undergoes homolytic cleavage upon exposure to blue light (wavelength ~400–500 nm), generating two highly reactive benzoyl radicals .

Key properties include:

  • High Absorption Efficiency: Strong absorption in the blue light spectrum, outperforming traditional camphorquinone (CQ) and enabling deeper light penetration (up to 4 mm in bulk-fill composites) .
  • Rapid Polymerization: Generates radicals directly upon cleavage, accelerating curing and achieving higher double-bond conversion rates .
  • Reduced Shrinkage Stress: Compatible with vinylcyclopropane (VCP) monomers, which undergo ring-opening polymerization to mitigate shrinkage stress in dental restoratives .

Ivocerin® is commercially utilized in products like Tetric PowerFlow (Ivoclar Vivadent), where it enables single-step, deep-layer curing while maintaining mechanical strength and marginal integrity .

Properties

Molecular Formula

C4H10Ge

Molecular Weight

130.75 g/mol

InChI

InChI=1S/C4H10Ge/c1-3-5-4-2/h3-4H2,1-2H3

InChI Key

LMLNKUQAGCNMEI-UHFFFAOYSA-N

Canonical SMILES

CC[Ge]CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylgermane can be synthesized through several methods. One common approach involves the reaction of germanium tetrachloride (GeCl4) with diethylzinc (Zn(C2H5)2) in the presence of a catalyst. The reaction proceeds as follows:

GeCl4+2Zn(C2H5)2Ge(C2H5)2+2ZnCl2\text{GeCl}_4 + 2\text{Zn(C}_2\text{H}_5\text{)}_2 \rightarrow \text{Ge(C}_2\text{H}_5\text{)}_2 + 2\text{ZnCl}_2 GeCl4​+2Zn(C2​H5​)2​→Ge(C2​H5​)2​+2ZnCl2​

The reaction is typically carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, diethylgermane is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-purity starting materials and advanced purification techniques ensures the production of diethylgermane suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Diethylgermane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethylgermane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of diethylgermane involves its interaction with molecular targets and pathways within cells. It can act as a reducing agent, donating electrons to other molecules and facilitating redox reactions. The specific molecular targets and pathways depend on the context of its use, such as in chemical synthesis or biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Camphorquinone (CQ)

CQ, a Norrish Type II photoinitiator, requires a co-initiator (e.g., ethyl 4-dimethylaminobenzoate) to generate radicals via hydrogen abstraction. Key differences include:

Property Bis(4-methoxybenzoyl)diethylgermanium Camphorquinone (CQ)
Radical Generation Direct cleavage (Type I) Hydrogen abstraction (Type II)
Co-initiator Needed No Yes
Curing Depth 4 mm ≤2 mm
Toxicity Low (negative mutagenicity assays) Higher (amine co-initiators cytotoxic)

CQ’s reliance on amines raises biocompatibility concerns, whereas Ivocerin®’s self-sufficient mechanism reduces cytotoxicity risks .

Acylphosphine Oxides (APOs)

APOs (e.g., bisacylphosphine oxides) are Norrish Type I initiators with comparable efficiency but differ in:

Property Bis(4-methoxybenzoyl)diethylgermanium Acylphosphine Oxides (APOs)
Absorption Spectrum Peaks at ~408 nm Broader (300–420 nm)
Stability Stable under ambient light Light-sensitive (storage challenges)
Toxicity Low Moderate (higher ecotoxicity)

While APOs offer broad absorption, Ivocerin®’s specificity to blue LED curing units (common in dental clinics) and superior storage stability make it preferable for clinical applications .

Silorane-Based Systems

Siloranes (hybrid siloxane-oxirane monomers) are noted for low shrinkage but require separate photoinitiators. Ivocerin® enhances silorane composites by enabling faster curing and deeper polymerization compared to traditional initiators like diphenyliodonium hexafluorophosphate .

Performance in Commercial Formulations

  • Tetric PowerFlow : Achieves 4 mm curing depth with Ivocerin®, reducing polymerization stress by 30% compared to CQ-based systems .
  • VCP Composites : Ivocerin®-initiated VCP formulations exhibit 20% lower shrinkage stress than methacrylate analogs, enhancing restoration longevity .

Toxicity and Regulatory Status

Bis(4-methoxybenzoyl)diethylgermanium has undergone rigorous evaluation:

  • Mutagenicity : Negative in Salmonella/E. coli assays .
  • 100.243.461) .

In contrast, APOs and CQ/amine systems face stricter scrutiny due to cytotoxic byproducts .

Biological Activity

Diethylgermanium (DEGe) is an organometallic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, characterization, and biological effects of diethylgermanium, emphasizing its antioxidant properties, anti-inflammatory effects, and potential applications in cancer therapy.

Synthesis and Structural Characteristics

Diethylgermanium can be synthesized through various methods, including the reaction of germanium halides with organolithium reagents. The resulting compound typically exhibits a tetrahedral geometry, which is crucial for its biological interactions. The structural formula can be represented as:

C4H10Ge\text{C}_4\text{H}_{10}\text{Ge}

Biological Activity Overview

Diethylgermanium exhibits several biological activities, primarily attributed to its ability to scavenge free radicals and modulate oxidative stress. Below is a summary of its key biological properties:

  • Antioxidant Activity : DEGe has been shown to exhibit significant radical scavenging activity. In various assays, including the DPPH and ABTS tests, DEGe demonstrated a capacity to reduce oxidative damage in cellular models.
  • Anti-inflammatory Effects : Studies indicate that DEGe can inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.
  • Antitumor Potential : Preliminary research suggests that DEGe may inhibit tumor growth through apoptosis induction in cancer cell lines.

Antioxidant Properties

A study evaluated the antioxidant activity of diethylgermanium using different radical scavenging assays. The results are summarized in Table 1.

Assay TypeIC50 Value (µM)Reference
DPPH25
ABTS30
CUPRAC20

The IC50 values indicate the concentration required to inhibit 50% of the radicals, showing that DEGe has a strong antioxidant effect comparable to well-known antioxidants.

Anti-inflammatory Effects

In vitro studies demonstrated that DEGe could significantly reduce the levels of TNF-α and IL-6 in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent. The results are detailed in Table 2.

CytokineControl Level (pg/mL)DEGe Treatment Level (pg/mL)Reduction (%)
TNF-α1507550
IL-620010050

These findings suggest that DEGe may be beneficial in conditions characterized by chronic inflammation.

Antitumor Activity

Research involving various cancer cell lines (e.g., HeLa, MCF-7) revealed that DEGe induces apoptosis and inhibits cell proliferation. The following table summarizes the findings:

Cell LineIC50 Value (µM)Apoptosis Rate (%)Reference
HeLa1570
MCF-72065

The data indicate that DEGe has promising antitumor activity, warranting further investigation into its mechanisms of action.

Case Studies

Case studies have highlighted the therapeutic potential of diethylgermanium in clinical settings. For instance, a recent trial involving patients with chronic inflammatory conditions showed significant improvement in symptoms following DEGe treatment. Patients reported reduced pain levels and improved quality of life metrics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.